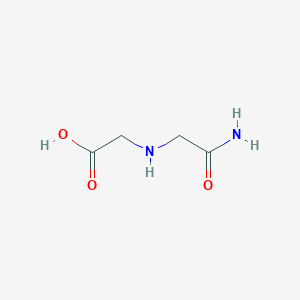

Glycine, N-(2-amino-2-oxoethyl)-

Description

Contextualization within Amino Acid Derivative Chemistry

Glycine (B1666218), N-(2-amino-2-oxoethyl)- is classified as an N-substituted glycine derivative. This class of compounds is significant in the field of peptidomimetics, which involves the design and synthesis of molecules that mimic the structure and function of peptides. chemicalbook.comnih.gov Unlike peptides, which are formed by amide (peptide) bonds between the alpha-carboxyl group of one amino acid and the alpha-amino group of another, the N-substitution in Glycine, N-(2-amino-2-oxoethyl)- means it does not possess a true peptide bond. nih.gov

This structural feature makes it an isomer of the dipeptide glycylglycine (B550881), but with fundamentally different backbone connectivity. This distinction is crucial as it influences the molecule's conformational flexibility and its susceptibility to enzymatic degradation. N-substituted glycine oligomers, more broadly known as peptoids, are a class of peptidomimetics that have gained attention for their enhanced proteolytic stability and potential for diverse side-chain incorporation. chemicalbook.comachemblock.com The study of simple N-substituted glycines like Glycine, N-(2-amino-2-oxoethyl)- provides foundational knowledge for the development of these more complex peptidomimetic structures.

Historical Perspectives in Chemical Synthesis and Biological Inquiry

The synthesis of N-substituted amino acids has been a topic of interest in organic chemistry for many years, with various methods developed for their preparation. google.com For instance, a 1980 study by Rabinowitz and Hampai described the formation of N-(2-Amino-2-oxoethyl)glycine in an aqueous solution containing 1,2,4-triazole, sodium trimetaphosphate, and magnesium chloride. chemicalbook.com This research was part of broader investigations into the prebiotic formation of peptides and related molecules.

While the synthesis of the related dipeptide, glycylglycine, was first reported by Emil Fischer and Ernest Fourneau in 1901, the specific historical context for the initial synthesis of Glycine, N-(2-amino-2-oxoethyl)- is less documented in readily available literature. google.com The broader field of N-substituted glycine oligomers, or peptoids, as a distinct class of peptidomimetics, was established much later, with initial reports emerging in 1992. chemicalbook.comachemblock.com

Detailed biological investigations specifically focused on Glycine, N-(2-amino-2-oxoethyl)- are not extensively reported in the scientific literature. Research in this area has more prominently featured the broader class of N-substituted glycine oligomers (peptoids) and their applications in drug discovery and materials science. chemicalbook.comnih.gov Similarly, while N-substituted amino acids in general have been explored for various biological activities, specific data on the biological inquiry into this particular compound remains limited. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-2-oxoethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-3(7)1-6-2-4(8)9/h6H,1-2H2,(H2,5,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZYTUWDZADKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473674 | |

| Record name | Glycine, N-(2-amino-2-oxoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7365-83-5 | |

| Record name | N-(2-Amino-2-oxoethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7365-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(2-amino-2-oxoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways

Established methods for synthesizing glycylglycine (B550881) and its derivatives often rely on the coupling of glycine (B1666218) monomers, where one acts as a nucleophile (the amine component) and the other as an electrophile (the carboxylic acid component). The primary challenge is to activate the carboxyl group without causing unwanted side reactions or racemization.

A primary strategy for forming the peptide bond in glycylglycine involves the activation of the carboxylic acid group of a protected glycine molecule, which is then reacted with another glycine molecule. The protecting group on the N-terminus of the activated glycine prevents self-polymerization, and a C-terminal protecting group on the nucleophilic glycine may also be used.

Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with additives such as N-hydroxysuccinimide (HOSU) to form a more stable activated ester intermediate. google.com This activated ester readily reacts with the amino group of a second glycine molecule to form the peptide bond. A typical sequence involves protecting glycine, for instance, with a benzyloxycarbonyl (Z) group, activating it with DCC/HOSU, coupling it with another glycine molecule (often an ester derivative to enhance solubility), and finally removing the protecting groups to yield glycylglycine. google.com

Another historical and fundamental approach involves the thermal condensation of glycine in a high-boiling point solvent like ethylene (B1197577) glycol or glycerol (B35011) at high temperatures (e.g., 170-175 °C). google.comgoogle.com This process leads to the formation of 2,5-diketopiperazine (glycine anhydride), a cyclic dipeptide. This intermediate is then isolated and hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by neutralization to open the ring and yield glycylglycine. google.comgoogle.comwikipedia.org This method, first reported by Fischer and Fourneau in 1901, remains a viable, albeit sometimes harsh, pathway. wikipedia.org

Table 1: Synthesis via Activated Esters and Diketopiperazine Hydrolysis

| Method | Key Reagents/Intermediates | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| Activated Ester Condensation | Z-glycine, DCC, HOSU, Glycine | Protection, activation at 25-30 °C, coupling, deprotection | Not specified | google.com |

| Diketopiperazine Hydrolysis | Glycine, Glycerol (solvent) | Step 1: Reflux at 175–180 °C. Step 2: Hydrolysis with NaOH. | 81% (hydrolysis step) | google.com |

| Diketopiperazine Hydrolysis | Glycine, Ethylene glycol (solvent) | Step 1: Heat to 170-175 °C. Step 2: Hydrolysis with LiOH. | Not specified | google.com |

Glycine esters, such as glycine ethyl ester, are common starting materials for dipeptide synthesis because the ester group protects the carboxylic acid and improves solubility in organic solvents. In these strategies, the free amino group of a glycine ester acts as the nucleophile.

A representative synthesis involves reacting glycine ethyl ester hydrochloride with an activated carboxylic acid. biorxiv.org For example, tert-butyl 2-chloro-2-oxoacetate (an activated oxalyl derivative) can be coupled with glycine ethyl ester in the presence of a base like triethylamine (B128534) (Et3N) to neutralize the hydrochloride salt and facilitate the reaction. The resulting product, a derivative of glycylglycine, can then be selectively deprotected. For instance, the tert-butyl ester can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free carboxylic acid. biorxiv.org This modular approach allows for the synthesis of various N-acyl glycylglycine esters.

Table 2: Synthesis Starting from Glycine Esters

| Starting Material | Coupling Partner | Key Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Glycine ethyl ester hydrochloride | tert-Butyl 2-chloro-2-oxoacetate | Triethylamine (Et3N) | CH2Cl2, 0 °C to RT, 3h | tert-Butyl 2-(2-ethoxy-2-oxoethylamino)-2-oxoacetate | biorxiv.org |

The synthesis of more complex analogues, such as N-substituted glycine oligomers (peptoids), builds upon the fundamental principles of peptide synthesis but often requires solid-phase techniques for efficiency. Peptoids are isomers of peptides where the side chain is attached to the amide nitrogen rather than the α-carbon. psu.edu

The "submonomer" approach is a widely used multistep method for synthesizing peptoids on a solid support (e.g., polystyrene resin). nih.gov The process involves two key steps per cycle:

Acylation: The free amino group on the solid support (or the growing chain) is acylated, typically with bromoacetic acid.

Displacement: A primary amine is introduced, which acts as a nucleophile to displace the bromide, thereby incorporating the N-substituted glycine (NSG) residue. nih.gov

This cycle can be repeated to build complex, non-natural oligomers. This method is highly flexible, as a wide variety of primary amines can be used in the second step, allowing for the creation of diverse chemical libraries. psu.edu The final peptoid is cleaved from the resin to yield the desired product.

Table 3: Submonomer Synthesis of N-Substituted Glycine (Peptoid) Oligomers

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1 (Acylation) | Bromoacetylation of the N-terminus of the resin-bound chain. | Bromoacetic acid, Diisopropylcarbodiimide (DIC) | nih.gov |

| 2 (Displacement) | Nucleophilic displacement of bromide by a primary amine. | Various primary amines (R-NH2) | nih.gov |

Advanced Synthetic Approaches

More advanced methods have been developed to overcome some limitations of traditional synthesis, enabling the creation of high-molecular-weight polymers and offering novel routes for peptide bond formation under mild conditions.

Ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most common and efficient method for preparing high-molecular-weight polypeptides. nih.govillinois.edu The NCA monomer for glycine is prepared from glycine itself, typically using phosgene (B1210022) or its equivalents (the "Fuchs-Farthing" method). nih.gov

The polymerization of the glycine-NCA can be initiated by various nucleophiles, including primary amines. The amine initiator attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of an amine-terminated polymer chain with the release of CO2. This new terminal amine can then attack another NCA monomer, propagating the chain. illinois.edu While effective, this process can be complicated by side reactions. More controlled polymerizations have been achieved using transition metal initiators or specific reaction setups that minimize these side reactions, allowing for the synthesis of well-defined polyglycines and block copolymers. illinois.educhemrxiv.org

Table 4: Ring-Opening Polymerization of Glycine-NCA

| Polymerization Method | Monomer | Initiator Type | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Conventional ROP | Glycine N-Carboxyanhydride (NCA) | Primary amines | Nucleophilic attack by amine on NCA ring, propagation with CO2 release. | illinois.edu |

| Controlled ROP | Glycine N-Carboxyanhydride (NCA) | Transition metal complexes, Amino acid salts | Suppresses side reactions, allows for controlled molecular weight and low dispersity. | illinois.educhemrxiv.org |

Hydrazinolysis offers an alternative strategy for activating the C-terminus of a peptide. In this approach, a peptide ester or thioester is reacted with hydrazine (B178648) (N2H4) to form a peptide C-terminal hydrazide. ucl.ac.uk This hydrazide is a stable intermediate that can be isolated and later converted to a highly reactive acyl azide (B81097) by treatment with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions.

The resulting acyl azide is highly electrophilic and reacts readily with the amino group of another amino acid or peptide to form a new peptide bond. This method is particularly useful in "native chemical ligation" (NCL) type strategies. For instance, a protein or peptide fragment ending in a C-terminal hydrazide can be converted to an acyl azide and then ligated to another fragment containing an N-terminal cysteine residue. ucl.ac.uk While often applied to larger proteins, the principle is directly applicable to dipeptide synthesis, providing a robust route to form the glycylglycine linkage, often with minimal side reactions and under aqueous conditions. ucl.ac.uk

Table 5: Hydrazinolysis and Coupling for Peptide Synthesis

| Step | Description | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 (Hydrazinolysis) | Conversion of a C-terminal ester or thioester to a hydrazide. | Hydrazine (N2H4) or Hydrazinium acetate | Peptide-C(O)NHNH2 (Peptide hydrazide) | ucl.ac.uk |

| 2 (Activation) | Conversion of the hydrazide to an acyl azide. | Sodium nitrite (NaNO2), acid | Peptide-C(O)N3 (Peptide acyl azide) | ucl.ac.uk |

| 3 (Coupling) | Reaction of the acyl azide with an N-terminal amine. | Amino acid or peptide (e.g., Glycine) | New, longer peptide | ucl.ac.uk |

Synthesis of Amino Acid-Benzothiazole Derivatives

The synthesis of benzothiazole (B30560) derivatives is of considerable interest in medicinal chemistry due to their wide range of biological activities. nih.govkoreascience.or.krijper.org Established methods for creating the benzothiazole skeleton typically involve the condensation of 2-aminothiophenol (B119425) with a carboxylic acid or its derivatives, such as acyl chlorides. ijper.org

While direct synthesis of a benzothiazole derivative from Glycine, N-(2-amino-2-oxoethyl)- is not explicitly detailed in the surveyed literature, a plausible pathway can be proposed based on these general principles. The carboxylic acid moiety of Glycine, N-(2-amino-2-oxoethyl)- can be condensed with 2-aminothiophenol to form a 2-substituted benzothiazole. This reaction is often facilitated by catalysts or dehydrating agents and may require heating.

A common synthetic strategy involves the reaction of 2-aminothiophenol with various carbonyl-containing compounds. nih.gov For instance, one efficient method involves reacting 2-aminothiophenol with aromatic benzoyl chlorides under solvent-free conditions. researchgate.net Applying this logic, Glycine, N-(2-amino-2-oxoethyl)- could first be converted to its more reactive acyl chloride derivative. This intermediate would then readily undergo a nucleophilic acyl substitution reaction with the amino group of 2-aminothiophenol to yield the final benzothiazole amide derivative.

| Reactant 1 | Reactant 2 | Potential Catalyst/Conditions | Reaction Type |

| Glycine, N-(2-amino-2-oxoethyl)- | 2-Aminothiophenol | Polyphosphoric acid (PPA), Heat | Condensation |

| Acyl chloride of Glycine, N-(2-amino-2-oxoethyl)- | 2-Aminothiophenol | Solvent-free, Room Temperature | Nucleophilic Acyl Substitution |

| Glycine, N-(2-amino-2-oxoethyl)- | 2-Aminobenzothiazole | Coupling agents (e.g., HATU) | Amide Coupling |

This table presents plausible synthetic strategies based on general methods for benzothiazole synthesis.

Chemical Reactivity and Transformations

The functional groups of Glycine, N-(2-amino-2-oxoethyl)- dictate its chemical reactivity, allowing for a variety of molecular transformations.

Specific studies on the oxidation of Glycine, N-(2-amino-2-oxoethyl)- are not prominent in the available literature. However, insights can be drawn from research on its parent amino acid, glycine. The oxidation of glycine has been studied using various agents. One such study detailed the oxidation by Ag(II), which proceeds through a two-step mechanism involving the formation of a complex, followed by an electron transfer from the carboxyl group, leading to decarboxylation. The rates of both complexation and oxidation are influenced by the substrate's structure.

Another investigation focused on the kinetic and mechanistic aspects of glycine oxidation by N-bromosuccinimide (NBS), a common oxidizing and brominating agent. This reaction is catalyzed by manganese ions (Mn2+), and the reactive species are proposed to be protonated Br+ or the N-bromosuccinimide molecule itself.

The reduction of the amide bond within the Glycine, N-(2-amino-2-oxoethyl)- structure is a significant chemical transformation. Research on related peptide structures provides a clear precedent for this reaction. Specifically, N-2-aminoethylglycine is described as the "reduction analogue" of glycylglycine, a structurally similar dipeptide. rsc.org This indicates that the amide linkage (-CONH-) in the peptide backbone can be chemically reduced to an amine linkage (-CH2NH-). rsc.org This transformation effectively converts the dipeptide amide into a diamine derivative, fundamentally altering its chemical properties and structure.

| Starting Compound | Reaction | Product | Significance |

| Glycylglycine (Analogue) | Amide Reduction | N-2-aminoethylglycine | Conversion of peptide bond to amine linkage. rsc.org |

| Glycine, N-(2-amino-2-oxoethyl)- | Amide Reduction (projected) | N-(2-aminoethyl)glycinamide | Creates a "reduction analogue" with altered properties. |

The structure of Glycine, N-(2-amino-2-oxoethyl)- contains both nucleophilic (secondary amine) and electrophilic (carbonyl carbons) centers, making it susceptible to nucleophilic substitution reactions. A key example of such a reaction is hydrolysis, which involves the cleavage of the internal amide bond. This reaction is a form of nucleophilic acyl substitution where water acts as the nucleophile.

Studies on the closely related dipeptide, glycylglycine, have shown that its hydrolysis can be catalyzed by Lewis acidic metals within metal-organic frameworks (MOFs), such as those containing Zr(IV). acs.org In these systems, the reaction involves heating a solution of the dipeptide with the MOF catalyst. acs.orgacs.org The kinetics of this peptide bond cleavage can be monitored to assess the catalyst's efficiency. acs.orgacs.org This catalytic hydrolysis demonstrates a pathway for breaking down the peptide structure under specific conditions. acs.org

Furthermore, the secondary amine of Glycine, N-(2-amino-2-oxoethyl)- can act as a nucleophile in reactions such as alkylation or acylation. In biochemistry, the nitrogen atoms of amino acid residues participate in crucial SN2 reactions, for example, in methylation processes catalyzed by S-adenosyl methionine (SAM)-dependent enzymes. libretexts.org

Enzymatic methods offer a green and highly specific alternative to conventional chemical synthesis for creating peptide bonds. Enzymes such as lipases and aminoacylases are capable of catalyzing the formation of N-acyl amino acid amides. These biocatalytic transformations can be broadly categorized into ATP-dependent and ATP-independent pathways.

ATP-independent enzymes, including hydrolases like lipases, can facilitate the formation of amide bonds. These enzymes often rely on the transient activation of a carboxylic acid, either through the formation of an acyl-enzyme intermediate or by orienting the acyl donor favorably for attack by the amine nucleophile. Chemo-enzymatic processes have been successfully employed for the synthesis of molecules like N-arachidonoyl glycine, where a lipase (B570770) from Candida antarctica B catalyzed the N-acylation step. This suggests that the synthesis of Glycine, N-(2-amino-2-oxoethyl)- from its constituent glycine moieties could be achieved using similar enzymatic strategies, providing a more environmentally benign synthetic route.

Structural Characterization and Design Principles of Glycine, N 2 Amino 2 Oxoethyl Derivatives

Elucidation of Molecular Architectures in Glycine (B1666218), N-(2-amino-2-oxoethyl)- Analogues

The precise three-dimensional arrangement of atoms within a molecule is paramount to its chemical and biological properties. For analogues of Glycine, N-(2-amino-2-oxoethyl)-, a variety of techniques are employed to unravel their molecular architectures, providing a foundational understanding for further design and application.

Spectroscopic Analysis in Structural Confirmation

Spectroscopic methods are indispensable tools for confirming the chemical structure of newly synthesized compounds. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints of a molecule.

In the analysis of N-alkylated glycine derivatives, infrared spectra are characterized by broad bands in the 2350–3400 cm⁻¹ range, which correspond to the stretching of O–H, N–H, and C–H groups. mdpi.com The stretching of the C=O and NH₂ groups are typically observed at similar wavenumbers, in the ranges of 1747–1755 cm⁻¹ and 1608–1612 cm⁻¹, respectively. mdpi.com For metal complexes of glycine, absorption bands between 500 to 400 cm⁻¹ in the IR spectra are indicative of the stretching vibrations of the M‒N and M‒O frequencies, suggesting coordination of the glycine ligand to the metal ion through the oxygen atom of the carboxylate group and the nitrogen atom of the amino group. ekb.eg

For more complex derivatives, such as ethyl-glycinate amide derivatives, a combination of UV-Visible, IR, ¹H NMR, and ¹³C NMR spectroscopic analyses is used to confirm their assigned structures. semanticscholar.org

Table 1: Spectroscopic Data for Selected Glycine Derivatives

| Compound/Derivative Class | Spectroscopic Technique | Key Observations | Reference |

| N-alkylated glycine derivatives | Infrared (IR) Spectroscopy | Broad bands at 2350–3400 cm⁻¹ (O–H, N–H, C–H stretching); C=O stretching at 1747–1755 cm⁻¹; NH₂ stretching at 1608–1612 cm⁻¹ | mdpi.com |

| Glycine-metal complexes | Infrared (IR) Spectroscopy | Bands at 500–400 cm⁻¹ (M–N and M–O stretching) | ekb.eg |

| Ethyl-glycinate amide derivatives | UV-Vis, IR, ¹H NMR, ¹³C NMR | Data consistent with assigned structures | semanticscholar.org |

Investigation of Conformation and Stereochemistry

Beyond simple connectivity, the spatial arrangement of atoms (conformation) and the 3D orientation of substituents (stereochemistry) are critical for biological activity. X-ray crystallography and computational modeling are primary tools for these investigations.

Studies on N-alkylated glycine derivatives have revealed that their crystal structures can vary significantly. For instance, N-alkylglycinium chlorides often form centrosymmetric dimers connected into endless chains through hydrogen bonding. mdpi.com In contrast, their nitrate (B79036) salts can form 2D networks with different topologies. mdpi.com The conformation of the glycine backbone itself can also be influenced by substitution. For example, in a zwitterionic N-(n-propyl)glycine hydrate, two of the three symmetrically independent molecules adopt a twisted conformation. mdpi.com

The introduction of an "aza-glycine," where the α-carbon is replaced by a nitrogen atom, significantly restricts the conformational landscape of the glycine residue. chemrxiv.org This modification has been shown to be compatible with the backbone conformation of the polyproline II secondary structure found in collagen. chemrxiv.org

Rational Design and Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) is the cornerstone of rational drug design. By systematically modifying the structure of Glycine, N-(2-amino-2-oxoethyl)- and its analogues, researchers can identify key features responsible for their biological effects.

Influence of Functional Groups on Biological Activity

The nature and position of functional groups on the Glycine, N-(2-amino-2-oxoethyl)- scaffold can dramatically alter its biological profile. For example, in a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogues, which are derivatives of a glycine structure, variations in substituents led to a wide range of potencies and agonist efficacies at different NMDA receptor subtypes. nih.gov

The introduction of different metal ions to form glycine complexes also leads to distinct properties and potential applications. ekb.eg

Design of Modified Glycine Backbones

Altering the fundamental backbone of the glycine molecule is a powerful strategy to modulate its properties. As previously mentioned, the substitution of the α-carbon with a nitrogen atom to create aza-glycine restricts the available conformations. chemrxiv.org This can be used to selectively stabilize specific peptide structures. chemrxiv.org

Another approach involves the synthesis of oligomers of N-(2-aminoethyl)glycine. Interestingly, di- and tetra-oligomers of this modified glycine were found to be more rapidly absorbed in the gastrointestinal tract compared to the parent compound. nih.gov

Impact of Substituent Variation on Target Interaction

The specific interactions between a molecule and its biological target are governed by the substituents on the molecular scaffold. In the context of NMDA receptor modulators, the variation of substituents on a glycine analogue scaffold directly influenced the potency and efficacy at different receptor subtypes. nih.gov For instance, one compound was identified as a potent partial agonist at the GluN1/2C subtype with virtually no activity at others. nih.gov

Similarly, in the design of cell-penetrating peptides, the substitution of tryptophan residues with glycine or aza-glycine had a significant impact on their internalization. nih.gov While substituting a tryptophan with aza-glycine at one position increased cellular uptake, the same substitution at another position, or with glycine, reduced it. nih.gov This highlights the nuanced and position-dependent effects of substituent changes on target interaction.

Biological and Biochemical Research Applications

Role in Enzymatic Processes

The interaction of Glycine (B1666218), N-(2-amino-2-oxoethyl)- with enzymes is a key area of research, revealing its capacity to act as both a substrate and an inhibitor, thereby influencing enzyme kinetics and catalytic mechanisms.

Substrate and Inhibitor Activity for Specific Enzymes

While specific data on Glycine, N-(2-amino-2-oxoethyl)- as a direct substrate or inhibitor for dihydroorotase, cytochrome P450, and protein kinases is not extensively detailed in the available literature, the broader class of compounds to which it is related, such as dexrazoxane (B1684449) and its analogues, demonstrates significant interactions with enzymes like topoisomerase II. Dexrazoxane, a bis(2,6-dioxopiperazine), functions as a catalytic inhibitor of topoisomerase II. This inhibition is a critical aspect of its biological activity.

Interactive Table: Enzyme Interaction Profile

| Enzyme | Role of Related Compounds |

|---|

Modulation of Enzyme Kinetics and Catalytic Mechanisms

The modulation of enzyme kinetics and catalytic mechanisms by compounds structurally related to Glycine, N-(2-amino-2-oxoethyl)- is a subject of ongoing investigation. For instance, the inhibition of topoisomerase II by dexrazoxane involves the stabilization of a cleavage complex, which is a key step in the enzyme's catalytic cycle. This interference with the normal enzymatic process highlights the potential for this class of compounds to alter enzyme function significantly.

Biological Pathway Modulation

Beyond direct enzyme interactions, Glycine, N-(2-amino-2-oxoethyl)- and its related compounds are implicated in the modulation of several crucial biological pathways, including cellular stress responses, neurotransmitter signaling, and antioxidant defense mechanisms.

Intervention in Cellular Stress Responses

Research into related compounds suggests a role in mitigating cellular stress, particularly in the context of cardiotoxicity induced by certain therapeutic agents. While the precise mechanisms are still being unraveled, the ability of these compounds to chelate iron is thought to be a key factor.

Modulation of Neurotransmitter Pathways

The influence of Glycine, N-(2-amino-2-oxoethyl)- on neurotransmitter pathways is an emerging area of interest. While direct evidence is limited, the structural similarities to molecules known to interact with the nervous system suggest a potential for such modulation.

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

A significant aspect of the biological activity of compounds related to Glycine, N-(2-amino-2-oxoethyl)- is their function as antioxidants and scavengers of reactive oxygen species (ROS). Dexrazoxane, for example, is recognized as a free radical scavenger. chemicalbook.in This activity is largely attributed to its properties as a chelating agent. chemicalbook.in By binding to metal ions like iron, it can limit the formation of anthracycline-iron complexes, which are potent catalysts for the generation of ROS. chemicalbook.in This chelation helps to prevent the initiation of lipid peroxidation and the cascade of superoxide (B77818) and hydroxide (B78521) radical generation. chemicalbook.in

Interactive Table: Antioxidant Activity Insights

| Mechanism | Description |

|---|---|

| Free Radical Scavenging | Directly neutralizes reactive oxygen species. chemicalbook.in |

Applications in Peptidoglycan Biosynthesis Studies

Current scientific literature extensively details the role of the amino acid glycine in bacterial peptidoglycan synthesis. In many bacterial species, glycine can be incorporated into the peptidoglycan structure, often replacing L-alanine or D-alanine residues in the peptide side chains. tum.denih.govnih.gov This incorporation can interfere with the normal synthesis and cross-linking of the bacterial cell wall, leading to morphological changes and growth inhibition. nih.gov This mechanism has been studied across various bacteria, including Staphylococcus aureus and Lactobacillus species. tum.denih.gov

However, specific research detailing the direct application or effects of Glycine, N-(2-amino-2-oxoethyl)- in peptidoglycan biosynthesis studies is not prominently available in the current body of scientific literature. Studies have not yet elucidated whether this particular derivative can act as a substrate for the enzymes involved in peptidoglycan precursor synthesis or how it might influence the integrity of the bacterial cell wall.

Therapeutic Potential in Disease Models

Anticonvulsant Activity of Derivatives

The therapeutic potential of targeting the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor is an active area of research for developing anticonvulsant therapies. nih.govnih.gov Antagonists of this site can produce significant anticonvulsant effects. nih.gov

While derivatives of other molecules, such as kynurenic acid and quinolin-2(1H)-one, have been synthesized and evaluated for their anticonvulsant effects as glycine site antagonists nih.govnih.gov, there is a lack of specific studies focusing on the anticonvulsant properties of derivatives of Glycine, N-(2-amino-2-oxoethyl)- . Further investigation is required to determine if this compound or its derivatives could modulate neuronal activity and offer therapeutic benefits in seizure models.

β-Cell Protective Effects in Diabetes Research

Research has highlighted the role of the amino acid glycine in metabolic health, including its potential to improve insulin (B600854) sensitivity and protect pancreatic β-cells. nih.gov Studies indicate that glycine can enhance insulin secretion and may help mitigate oxidative stress, a factor implicated in β-cell dysfunction. nih.gov A peptide fragment, WL15, derived from cysteine and glycine-rich protein 2, has been shown to promote β-cell regeneration and reduce oxidative stress in an animal model of diabetes. nih.gov

Despite these findings related to glycine and glycine-rich peptides, dedicated research into the specific β-cell protective effects of Glycine, N-(2-amino-2-oxoethyl)- is not yet established in published studies. Its potential role in modulating insulin pathways or protecting β-cells from damage remains an open area for investigation.

Research in Cardioprotection Mechanisms

Investigations into cardioprotective mechanisms have explored the effects of glycine derivatives. One such study focused on N-(2-mercaptopropionyl)-glycine (MPG) , a related glycine derivative, in the context of ischemia-reperfusion injury. nih.gov Research showed that MPG helped preserve mitochondrial function and attenuated sodium overload in isolated rat hearts subjected to ischemia-reperfusion. nih.gov Another study using MPG suggested that while free radicals may not be essential for exercise-induced cardiac hypertrophy, they appear to be involved in functional cardiac adaptations. nih.gov

However, direct research into the cardioprotective mechanisms of Glycine, N-(2-amino-2-oxoethyl)- itself is limited. Its specific effects on myocardial cells, mitochondrial function, or response to ischemic stress have not been characterized.

Inhibitory Effects on Cancer Cell Proliferation

The metabolism of the amino acid glycine is increasingly recognized as a critical factor in the proliferation of rapidly dividing cancer cells. nih.gov Studies have shown that some cancer cell lines have a high demand for glycine, and targeting its uptake or synthesis can impair their growth. nih.govnih.gov

A specific derivative, Glycine, N-(m-anisoyl)-methyl ester , produced by Pseudomonas aeruginosa, has demonstrated both antimicrobial and anticancer activities. researchgate.netjournalskuwait.org This compound showed a distinct antitumor force against three carcinoma cell lines. researchgate.net

While these findings point to the potential of targeting glycine metabolism and the activity of specific glycine derivatives, research focusing explicitly on the inhibitory effects of Glycine, N-(2-amino-2-oxoethyl)- on cancer cell proliferation is not yet available in the scientific literature.

Antimicrobial and Antifungal Evaluations

The antimicrobial properties of various amino acid-based compounds have been a subject of significant research. The simple amino acid glycine is known to inhibit the growth of some bacteria at high concentrations and can restore the in-vitro susceptibility of some multidrug-resistant bacteria to antibiotics. researchgate.netnih.gov Furthermore, glycine and its N-methylated derivatives can inhibit the growth of several yeast species. nih.gov Silver complexes of N-heterocyclic carbenes derived from amino acids, including glycine, have also shown strong antimicrobial properties. mdpi.com

Research has also identified antimicrobial activity in specific glycine derivatives. For instance, Glycine, N-(m-anisoyl)-methyl ester , isolated from Pseudomonas aeruginosa, exhibited notable antimicrobial activity. researchgate.netjournalskuwait.org While many naturally occurring peptides with antifungal activity are rich in glycine nih.gov, and various amino acid derivatives have been synthesized and tested for antimicrobial effects nih.gov, specific evaluations of the antimicrobial and antifungal properties of Glycine, N-(2-amino-2-oxoethyl)- are not extensively documented.

Biosynthetic and Metabolic Intermediates

The compound Glycine, N-(2-amino-2-oxoethyl)- serves as a critical intermediate in certain metabolic pathways, particularly in the activation of specific pharmaceutical compounds. Its formation is a key step in the biotransformation of a xenobiotic, leading to a pharmacologically active molecule.

Research has identified Glycine, N-(2-amino-2-oxoethyl)- as a core structural component of the metabolites formed during the activation of the cardioprotective drug dexrazoxane. nih.govwhiterose.ac.ukresearchgate.netresearchgate.net Dexrazoxane is administered to mitigate the cardiotoxicity associated with anthracycline chemotherapy. nih.govwhiterose.ac.ukresearchgate.netresearchgate.net Its therapeutic activity is not inherent but is a result of its conversion to a metal-chelating agent, a process in which the N-(2-amino-2-oxoethyl)glycine moiety is generated.

The activation of dexrazoxane is a multi-step enzymatic process that occurs in the body. It begins with the hydrolysis of one of the piperazine-dione rings of the parent drug, a reaction catalyzed by dihydropyrimidinase. whiterose.ac.ukresearchgate.net This initial step results in the formation of one-ring-opened intermediates. nih.govwhiterose.ac.ukresearchgate.net Subsequent hydrolysis of the second ring, catalyzed by the enzyme dihydroorotase, leads to the formation of the final, active metabolite, a bis-N-(2-amino-2-oxoethyl)glycine derivative known as ADR-925. nih.govwhiterose.ac.ukresearchgate.netresearchgate.net This enzymatic cascade effectively transforms the prodrug into its active form, which is capable of chelating iron and thereby preventing the generation of harmful reactive oxygen species in cardiac tissue. nih.govwhiterose.ac.uk

Studies in isolated rat myocytes and hepatocytes have demonstrated this sequential enzymatic action. nih.govresearchgate.net Hepatocytes, containing both dihydropyrimidinase and dihydroorotase, are capable of completely hydrolyzing dexrazoxane to its final active form. nih.govresearchgate.net The one-ring-opened intermediates, which are derivatives of N-(2-amino-2-oxoethyl)glycine, are crucial transient species in this activation pathway. whiterose.ac.ukresearchgate.net

The table below summarizes the key molecules involved in the metabolic activation of dexrazoxane.

| Compound Name | Role in Pathway |

| Dexrazoxane | Prodrug; parent compound administered. nih.govwhiterose.ac.uk |

| N-(2-amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]glycine | One-ring-opened intermediate metabolite. whiterose.ac.ukresearchgate.net |

| N,N'-[(1S)-1-methyl-1,2-ethanediyl]bis[N-(2-amino-2-oxoethyl)]glycine (ADR-925) | Final active, metal-chelating metabolite. nih.govwhiterose.ac.ukresearchgate.netresearchgate.net |

| Dihydropyrimidinase | Enzyme catalyzing the first hydrolysis step. whiterose.ac.ukresearchgate.net |

| Dihydroorotase | Enzyme catalyzing the second hydrolysis step. nih.govwhiterose.ac.ukresearchgate.netresearchgate.net |

Currently, there is a lack of scientific literature documenting the participation of Glycine, N-(2-amino-2-oxoethyl)- as a natural intermediate in endogenous biochemical cycles. Its known biological significance is confined to its role as a metabolite of the xenobiotic compound, dexrazoxane.

Advanced Analytical and Computational Methodologies

Chromatographic Separations and Purification Techniques

Chromatography is a cornerstone for the analysis and purification of amino acid derivatives. High-performance liquid chromatography, in particular, offers the resolution and efficiency required for handling these polar molecules.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and isolation of amino acids and their derivatives. who.int For compounds like "Glycine, N-(2-amino-2-oxoethyl)-", which are polar and may lack a strong UV chromophore, specific HPLC methods are employed to achieve effective separation and detection. thermofisher.com

Reverse-phase (RP) HPLC is a common approach for analyzing related N-substituted glycine (B1666218) compounds. sielc.comsielc.com This technique typically uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase. google.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com The use of volatile ion-pairing reagents can also facilitate the separation of amino acids on C18 columns. thermofisher.com

Due to the poor chromophoric properties of many amino acids, derivatization is often necessary to enhance detection sensitivity, especially for fluorescence or UV detectors. who.int Pre-column derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) converts the amino acids into fluorescent compounds, allowing for sensitive and accurate quantification. scispace.com However, derivatization can introduce complexities and potential for sample loss, leading some methods to be developed for the direct analysis of amino acids without derivatization, often using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). google.comjocpr.com HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or the main compound for further study. sielc.comsielc.com

Table 1: Typical HPLC Parameters for Analysis of Glycine Derivatives

| Parameter | Description | Source(s) |

| Technique | Reverse-Phase (RP) HPLC | sielc.comsielc.com |

| Stationary Phase | C18 Column | thermofisher.comgoogle.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.com |

| Modifier | Phosphoric Acid or Formic Acid (for MS compatibility) | sielc.comsielc.com |

| Detection | UV, Fluorescence (often requires derivatization), Charged Aerosol Detection (CAD) | thermofisher.comscispace.com |

| Derivatization Agent | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for fluorescence detection | scispace.com |

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides indispensable information about the molecular structure and environment of "Glycine, N-(2-amino-2-oxoethyl)-". Techniques like NMR and mass spectrometry offer detailed insights into connectivity, conformation, and mass, which are critical for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules in solution. For N-substituted glycine derivatives, such as the related N-(2-aminoethyl)glycine (AEG) conjugates, NMR is crucial for studying molecular recognition phenomena and dynamic processes. beilstein-journals.org

One-dimensional (1D) ¹H NMR spectra can reveal the presence of distinct structural forms, such as cis and trans rotamers, which arise from hindered rotation around amide bonds. beilstein-journals.org In studies of AEG glycoconjugates, temperature-dependent ¹H NMR spectroscopy was used to observe the coalescence of signals from these rotamers, allowing for the calculation of the energy barriers for rotation. beilstein-journals.org For example, the rotation barriers for some AEG glycoconjugates were calculated to be between 17.9 and 18.3 kcal/mol. beilstein-journals.org

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to unambiguously assign proton signals and determine the spatial proximity of atoms, which helps in defining the specific cis or trans conformation of the rotamers. beilstein-journals.org Solid-state ¹⁵N and ¹³C NMR have also been used to quantitatively measure the utilization of glycine in protein synthesis. nih.gov These advanced NMR methods provide a detailed picture of molecular conformation and intermolecular interactions.

Table 2: Application of NMR Spectroscopy to N-Substituted Glycine Derivatives

| NMR Technique | Application | Findings | Source(s) |

| 1D ¹H NMR | Identification of rotamers | Revealed separate signals for cis and trans isomers due to restricted amide bond rotation. | beilstein-journals.org |

| Temperature-Dependent ¹H NMR | Determination of dynamic properties | Allowed for the observation of signal coalescence and calculation of rotational energy barriers (17.9–18.3 kcal/mol). | beilstein-journals.org |

| 2D NOESY | Unambiguous structural assignment | Used to confirm the spatial relationship between protons to assign cis/trans rotameric forms. | beilstein-journals.org |

| Solid-State ¹⁵N & ¹³C NMR | Quantitative metabolic analysis | Measured the incorporation of glycine nitrogen and carbon into proteins. | nih.gov |

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula with high accuracy. nih.gov The exact monoisotopic mass of "Glycine, N-(2-amino-2-oxoethyl)-" is 132.05349212 Da, a value readily verifiable by high-resolution mass spectrometry. nih.gov

When coupled with liquid chromatography (LC-MS), mass spectrometry becomes a powerful tool for identifying and quantifying metabolites in complex biological samples. nih.gov In metabolomics studies, LC-MS/MS has been used to systematically measure the consumption and release of hundreds of metabolites, including glycine, from cell cultures. nih.gov Such analyses have identified that the expression of the mitochondrial glycine biosynthetic pathway is strongly correlated with proliferation rates across cancer cell lines. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For peptides and amino acid derivatives, characteristic fragmentation patterns, such as the formation of b- and y-type ions from cleavage along the peptide backbone, help in sequence determination and structural confirmation. wiley-vch.de This capability is fundamental to identifying unknown metabolites or confirming the structure of synthesized compounds.

Table 3: Computed Mass Spectrometry Properties for Glycine, N-(2-amino-2-oxoethyl)-

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈N₂O₃ | nih.gov |

| Molecular Weight | 132.12 g/mol | nih.gov |

| Monoisotopic Mass | 132.05349212 Da | nih.gov |

Theoretical and Computational Chemistry

Computational chemistry provides a theoretical framework to complement experimental findings. Quantum chemical calculations can elucidate reaction mechanisms and predict molecular properties, offering insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the reactivity and reaction mechanisms of glycine and its derivatives. nih.govjchemlett.com

For instance, DFT computations have been used to investigate the ring-opening polymerization (ROP) of N-substituted glycine N-carboxyanhydrides (NNCAs), which are structurally related to "Glycine, N-(2-amino-2-oxoethyl)-". nih.gov These calculations can map out detailed Gibbs free energy profiles for the proposed reaction pathways, identifying the rate-determining steps. nih.gov In the study of NNCA polymerization, DFT revealed that the initial amine addition to a carbonyl group is the rate-determining step, rather than the subsequent decarboxylation. nih.gov

Furthermore, DFT has been employed to study the interaction between the glycine molecule and surfaces like graphene. jchemlett.com Such calculations provide details on adsorption energies, optimized geometries, and electronic properties, revealing that the adsorption is a physisorption process driven by weak van der Waals interactions. jchemlett.com These theoretical investigations are crucial for understanding intermolecular forces and predicting the behavior of these molecules in various environments.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules and their biological targets at an atomic level. While specific studies on "Glycine, N-(2-amino-2-oxoethyl)-" are not extensively documented in public literature, the principles and methodologies can be understood through research on its parent compound, glycine, and related molecules.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is crucial in drug discovery and molecular biology for understanding binding mechanisms. For a molecule like Glycine, N-(2-amino-2-oxoethyl)-, docking simulations would be employed to predict how it might interact with protein binding sites, such as those of glycine receptors or other potential targets. These simulations provide insights into the binding affinity and the specific interactions, like hydrogen bonds and electrostatic interactions, that stabilize the ligand-target complex.

Molecular dynamics simulations provide a more dynamic picture of these interactions over time. By simulating the movements of atoms and molecules, MD can reveal the conformational changes that occur upon ligand binding and the stability of the resulting complex. Studies on aqueous glycine solutions using MD have shown how the molecule interacts with its environment and how solutes aggregate, which is fundamental for understanding its behavior in biological systems. rsc.orgresearchgate.net Simulations have been used to study the aggregation of glycine zwitterions with increasing concentration, revealing that they form strongly hydrated, dynamic clusters that change configuration within hundreds of picoseconds. rsc.orgresearchgate.net

Furthermore, MD simulations have been used to compare the coordination of sodium and potassium ions with zwitterionic glycine, demonstrating that sodium binding to the carboxylate group is significantly stronger than potassium binding. f1000research.com Such studies are vital for understanding the role of ions in modulating the interactions of amino acids and their derivatives. Research on the glycine riboswitch, for example, has utilized various biochemical and computational approaches to understand how glycine binding occurs cooperatively, highlighting the importance of tertiary interactions between different parts of the RNA molecule. nih.gov These computational approaches, including simulations of glycine-water clusters, help elucidate the stability and structure of these fundamental biological molecules in different environments. jaea.go.jp

Astrobiological Implications and Extraterrestrial Formation Pathways of Glycine and its Isomers

The existence of glycine and its isomers beyond Earth holds profound implications for astrobiology and the origins of life. These molecules are fundamental building blocks of proteins and their presence in extraterrestrial environments suggests that the raw materials for life may be widespread in the universe. mdpi.comnasa.gov

Glycine has been detected in samples returned from Comet Wild 2 by NASA's Stardust mission and has been identified in numerous carbonaceous meteorites, such as the Murchison meteorite. mdpi.comnasa.govresearchgate.netnasa.gov More recently, a protein named hemolithin, with a backbone primarily of glycine units, was reportedly found in the Acfer 086 meteorite. karmaka.de The isotopic composition of meteoritic glycine, particularly its enrichment in carbon-13, supports its extraterrestrial origin and helps distinguish it from terrestrial contamination. acs.orgnih.gov

The search for glycine in the interstellar medium (ISM) has been challenging. aasnova.org However, the recent detection of the glycine isomer glycolamide in the G+0.693-0.027 molecular cloud suggests that the chemical pathways for forming these prebiotic molecules are active in interstellar space. aasnova.orgaanda.org The study of such isomers provides critical insights into the potential synthesis routes of glycine itself. aanda.org

Several pathways for the formation of glycine and its isomers in extraterrestrial environments have been proposed and investigated through laboratory experiments and quantum chemical simulations. mdpi.comnih.gov These can be broadly categorized into gas-phase and grain-surface reactions.

Gas-Phase Reactions: These reactions involve the interaction of smaller, simpler molecules in the vast, low-density clouds of the ISM. mdpi.com Computational studies have explored barrierless, exothermic reactions between radical species as a feasible route to glycine formation at the extremely low temperatures of interstellar space. mdpi.comresearchgate.net One proposed mechanism involves the reaction of protonated hydroxylamine (B1172632) with acetic acid to form protonated glycine isomers. acs.orgacs.org

Grain-Surface Reactions: The surfaces of icy dust grains in molecular clouds provide a solid substrate where molecules can accumulate and react. mdpi.com Laboratory experiments simulating these conditions have successfully synthesized glycine and other amino acids. researchgate.net These experiments often involve the irradiation of ice analogues (composed of molecules like water, methanol, and ammonia) with ultraviolet photons or cosmic rays to mimic interstellar conditions. mdpi.comresearchgate.net The Strecker synthesis is another plausible grain-surface pathway, where reactions between formaldehyde, ammonia, and hydrogen cyanide—all detected in interstellar ices—can lead to the formation of glycine. mdpi.com

The diversity in the composition of amino acids found in different meteorites suggests that the parent body's history and processing play a significant role in their creation and alteration. acs.org For instance, the high abundance of α-amino acids in some meteorites is consistent with their formation via Strecker-cyanohydrin synthesis on the parent bodies. nasa.gov

Future Directions and Emerging Research Areas

Development of Novel Glycine (B1666218), N-(2-amino-2-oxoethyl)- Analogues with Enhanced Bioactivity

One study systematically synthesized a series of N-substituted glycine derivatives with R-groups ranging from propyl to octyl, revealing that longer, more hydrophobic chains can enhance interactions with biological macromolecules like DNA. nih.govacs.orgnih.gov Molecular docking studies of these analogues indicated that octyl- and 2-aminoheptyl glycine exhibited the highest propensity for DNA interaction. nih.govacs.orgnih.gov These findings suggest that strategic modifications of the N-(2-amino-2-oxoethyl)- moiety could yield analogues with tailored bioactivities. Future research will likely focus on creating a library of such analogues and screening them for various biological activities, including but not limited to antimicrobial, antifungal, and antitumor properties, areas where N-substituted glycine derivatives have already shown potential. nih.govacs.org

Table 1: Investigated N-Substituted Glycine Derivatives and Their Potential Bioactivity

| Derivative Name | R-Group on Glycine | Investigated Property | Potential Bioactivity | Reference |

| N-propyl-glycine | Propyl | Lipophilicity, DNA interaction | Bidentate ligand for metal ions | nih.govacs.org |

| N-butyl-glycine | Butyl | Lipophilicity, DNA interaction | Bidentate ligand for metal ions | nih.govacs.org |

| N-hexyl-glycine | Hexyl | Lipophilicity, DNA interaction | Bidentate ligand for metal ions | nih.govacs.org |

| N-octyl-glycine | Octyl | Lipophilicity, DNA interaction | Enhanced cell permeability, DNA binding | nih.govacs.orgnih.gov |

| N-(2-aminoheptyl)-glycine | 2-aminoheptyl | Electronegativity, DNA interaction | Strong bidentate ligand, high toxicity to certain cell lines | nih.govacs.orgnih.gov |

Exploration of New Therapeutic Avenues and Disease Targets

Building on the foundation of its parent molecule, glycylglycine (B550881), research into Glycine, N-(2-amino-2-oxoethyl)- is expected to uncover novel therapeutic applications. Metabolomic studies have revealed that glycylglycine levels can be modulated in response to certain stimuli and may play a role in cellular protection and proliferation. For example, an accumulation of glycylglycine was observed in astrocytes following the administration of methionine enkephalin, suggesting a potential neuroprotective role. nih.gov This finding opens the door to investigating whether Glycine, N-(2-amino-2-oxoethyl)- or its analogues could be developed as therapeutic agents for neurodegenerative diseases.

Furthermore, glycylglycine has been identified as a critical factor in the proliferation of spermatogonial stem cells (SSCs). nih.gov An unbiased metabolomic analysis demonstrated that a decrease in glycylglycine levels correlated with impaired SSC proliferation. nih.gov This indicates that Glycine, N-(2-amino-2-oxoethyl)- could be explored for its potential in regenerative medicine and fertility treatments. The exploration of its effects on other cell types and disease models will likely be a significant area of future research. The development of phenylglycine derivatives as pharmacological tools to investigate metabotropic glutamate (B1630785) receptors also provides a template for how derivatives of Glycine, N-(2-amino-2-oxoethyl)- could be used to probe other biological pathways. nih.gov

Integration of Multi-Omics Data in Functional Characterization

To fully elucidate the biological roles of Glycine, N-(2-amino-2-oxoethyl)-, future research will necessitate the integration of various "omics" data. Methodologies for the comprehensive analysis of peptides and small molecules are rapidly advancing, providing powerful tools for functional characterization. nih.govcreative-proteomics.comnih.govnih.gov A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular pathways influenced by this compound. creative-proteomics.comnih.gov

For instance, metabolomic analysis has already been successfully employed to identify the role of glycylglycine in cellular processes. nih.govnih.gov Similar approaches can be applied to cells or tissues treated with Glycine, N-(2-amino-2-oxoethyl)- to identify changes in the metabolome and pinpoint metabolic pathways that are affected. nih.govnih.gov Furthermore, proteomics can be used to identify protein binding partners of the compound, shedding light on its mechanism of action. nih.gov The integration of these datasets can help in constructing comprehensive models of the compound's biological function and in identifying potential biomarkers for its activity. creative-proteomics.comnih.gov

Green Chemistry Approaches in Synthesis

The synthesis of Glycine, N-(2-amino-2-oxoethyl)- and its future analogues will increasingly be guided by the principles of green chemistry. The pharmaceutical and chemical industries are under growing pressure to adopt more sustainable practices, minimizing the use of hazardous solvents and reagents and reducing waste. acs.orgnih.govrsc.orgyoutube.com

Research has already demonstrated the feasibility of synthesizing N-substituted glycine derivatives in water, a significant step towards a more environmentally friendly process. nih.govacs.org The use of alternative, greener solvents such as propylene (B89431) carbonate is also being explored for peptide synthesis and has shown promise in replacing more hazardous solvents like dichloromethane (B109758) and DMF. rsc.org Future advancements may include the use of enzymatic synthesis, which offers high selectivity and mild reaction conditions, further reducing the environmental impact. orgsyn.org The development of efficient, one-pot synthesis methods will also contribute to a greener process by reducing the number of steps and the amount of waste generated. orgsyn.org

Table 2: Green Chemistry Strategies for Peptide Synthesis

| Green Chemistry Approach | Description | Potential Benefit for Synthesizing Glycine, N-(2-amino-2-oxoethyl)- | Reference |

| Use of Aqueous Solvents | Performing reactions in water instead of organic solvents. | Reduces the use of toxic and volatile organic compounds. | nih.govacs.org |

| Alternative Solvents | Employing greener solvents like propylene carbonate. | Replaces hazardous solvents with more environmentally benign alternatives. | rsc.org |

| Enzymatic Synthesis | Utilizing enzymes as catalysts for peptide bond formation. | Offers high specificity and mild reaction conditions, reducing byproducts. | orgsyn.org |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Minimizes waste generation and improves overall efficiency. | orgsyn.org |

| Reagent Recycling | Reusing solvents and reagents in multiple synthesis cycles. | Reduces material consumption and waste. | youtube.com |

Advanced Materials Science Applications

The simple yet versatile structure of Glycine, N-(2-amino-2-oxoethyl)- makes it an attractive building block for the development of advanced biomaterials. Glycine-rich peptides have a known propensity for self-assembly into well-defined nanostructures such as nanotubes and fibrils. nih.govacs.orgnih.govacs.org This self-assembly is driven by hydrogen bonding and hydrophobic interactions, properties inherent to the Glycine, N-(2-amino-2-oxoethyl)- structure. acs.org

These self-assembling properties can be harnessed to create novel hydrogels for applications in tissue engineering and drug delivery. For example, glycine derivatives have been successfully incorporated into hydrogels that mimic the cellular microenvironment and promote neurite growth. nih.gov The ability to functionalize both the N- and C-termini of Glycine, N-(2-amino-2-oxoethyl)- allows for the creation of polymers with tunable properties. Glycine derivatives have also been used to create biopolymeric hydrogels with pH-responsive swelling characteristics, making them suitable for the controlled release of therapeutic agents. rsc.org Furthermore, the interaction of glycine with inorganic surfaces, such as chromium oxide, suggests potential applications in the development of biocompatible coatings for medical implants. acs.org The exploration of Glycine, N-(2-amino-2-oxoethyl)- as a monomer in polymerization reactions could lead to a new class of functional and biodegradable polymers.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-amino-2-oxoethyl)glycine derivatives?

Answer:

The synthesis of derivatives typically involves coupling reactions with bromoacetamide or functionalized intermediates. For example, in the preparation of pyrazole carboxylate inhibitors, a nucleophilic substitution reaction between 2-bromoacetamide and a sulfonamido-phenyl precursor is employed. Purification via flash column chromatography (heptane:EtOAc gradient) and characterization by LC-MS (e.g., m/z 469.2 [M+1]+) ensures product integrity . Researchers should optimize reaction conditions (solvent, temperature) and validate intermediates using NMR (¹H/¹³C) to confirm regioselectivity.

Basic: How should N-(2-amino-2-oxoethyl)glycine be stored to maintain stability in laboratory settings?

Answer:

Stability requires storage in a cool (<25°C), dark environment, away from oxidizing agents. The compound degrades over time, potentially forming hazardous byproducts. Use airtight containers with desiccants to minimize moisture exposure. Regular stability testing via HPLC or TLC is advised to monitor purity, as degradation products can interfere with experimental outcomes .

Advanced: What advanced analytical techniques are suitable for characterizing N-(2-amino-2-oxoethyl)glycine in biological systems?

Answer:

In metabolite studies (e.g., dexrazoxane’s iron-chelating metabolite ADR-925), LC-MS/MS with electrospray ionization (ESI) provides high sensitivity for detecting low-concentration analytes in plasma or tissue homogenates. For structural confirmation, tandem MS fragmentation patterns and isotopic labeling (e.g., ¹⁵N) can distinguish endogenous compounds from synthetic analogs. X-ray crystallography is recommended for resolving binding interactions in enzyme complexes .

Advanced: How can contradictions in experimental data on iron-chelating efficacy be addressed?

Answer:

Discrepancies may arise from variability in metabolite conversion rates (e.g., dexrazoxane → ADR-925) or competing redox pathways. Researchers should:

- Standardize in vitro assays (e.g., ferrozine-based chelation tests) with controlled pH and temperature.

- Use isotopic tracing (⁵⁶Fe) to quantify iron-binding stoichiometry.

- Compare results across models (cell-free vs. in vivo) to identify species-specific metabolism .

Advanced: What strategies optimize N-(2-amino-2-oxoethyl)glycine-based hydrogels for enzyme immobilization?

Answer:

Polymerize acrylamide derivatives (e.g., N-(2-amino-2-oxoethyl)acrylamide) via free-radical initiation (APS/TEMED) to form hydrogels. Assess crosslinking density using rheometry and swelling ratios. For enzyme (e.g., α-glucosidase) immobilization, evaluate activity retention via kinetic assays (Km/Vmax) and stability under operational conditions (pH 7.4, 37°C). Surface functionalization with NHS esters enhances covalent attachment .

Basic: What safety protocols are critical when handling N-(2-amino-2-oxoethyl)glycine?

Answer:

Use PPE (nitrile gloves, goggles, lab coats) to avoid skin/eye contact (Category 2A irritant). Work in fume hoods with local exhaust ventilation. Spill containment requires inert absorbents (vermiculite) and neutralization with weak acids (e.g., citric acid). Emergency rinsing (15 mins for eyes) and disposal via EPA-approved hazardous waste channels are mandatory .

Advanced: How is N-(2-amino-2-oxoethyl)glycine utilized in peptidomimetic drug design?

Answer:

In constrained PLG analogs (e.g., PAOPA), the moiety replaces labile peptide bonds, enhancing metabolic stability. Molecular dynamics simulations (AMBER/CHARMM) predict backbone flexibility, while SPR assays measure target (e.g., dopamine receptor) binding affinity. In vivo efficacy is validated using rodent models of neurological disorders, with pharmacokinetic profiling (Cmax, t½) via microdialysis .

Basic: Which spectroscopic methods confirm the purity of synthesized N-(2-amino-2-oxoethyl)glycine?

Answer:

¹H NMR (D2O, 400 MHz) identifies characteristic peaks: δ 3.8 (CH2CO), δ 2.1 (NH2). FT-IR confirms amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹). Purity (>97%) is quantified by reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). Elemental analysis (C, H, N) should align with theoretical values (C4H10N2O2: C 40.68%, H 8.47%, N 23.73%) .

Advanced: What computational tools model the reactivity of N-(2-amino-2-oxoethyl)glycine in metal-chelation studies?

Answer:

DFT calculations (Gaussian 09, B3LYP/6-311++G**) predict binding energies for Fe³+ or Cu²+ complexes. Molecular docking (AutoDock Vina) simulates interactions with metalloenzyme active sites (e.g., ribonucleotide reductase). QM/MM hybrid methods refine transition states in redox reactions. Validate predictions with EXAFS to confirm metal coordination geometry .

Basic: What regulatory considerations apply to environmental disposal of N-(2-amino-2-oxoethyl)glycine?

Answer:

Comply with 40 CFR 720.36(c) for R&D use only. Avoid release into waterways; biodegradability studies (OECD 301F) must precede disposal. For incineration, use scrubbers to capture NOx emissions. Document waste streams via EPA’s Toxic Release Inventory (TRI) if thresholds are exceeded .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.